molecular formula C22H18N4O5 B14330012 4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide CAS No. 100278-27-1

4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

Cat. No.: B14330012
CAS No.: 100278-27-1
M. Wt: 418.4 g/mol
InChI Key: CFBYKESMMLNIDW-OEAKJJBVSA-N
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Description

4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide is a complex organic compound with a molecular formula of C22H18N4O4 This compound is characterized by its intricate structure, which includes methoxybenzoyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.

    Amidation: The 4-methoxybenzoyl chloride is then reacted with 4-aminobenzamide to form 4-[(4-methoxybenzoyl)amino]benzamide.

    Schiff Base Formation: The final step involves the condensation of 4-[(4-methoxybenzoyl)amino]benzamide with 2-nitrobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or nitro compounds.

    Reduction: Products may include amines or hydroxyl compounds.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
  • 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
  • 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

100278-27-1

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18N4O5/c1-31-19-12-8-15(9-13-19)21(27)24-18-10-6-16(7-11-18)22(28)25-23-14-17-4-2-3-5-20(17)26(29)30/h2-14H,1H3,(H,24,27)(H,25,28)/b23-14+

InChI Key

CFBYKESMMLNIDW-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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